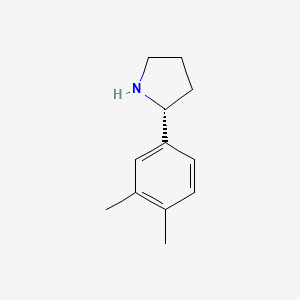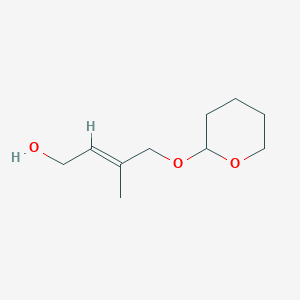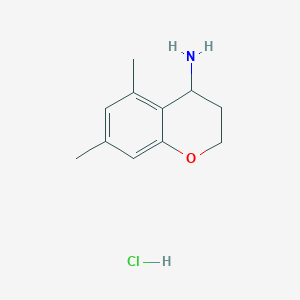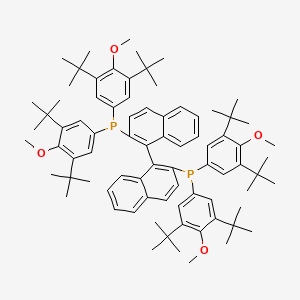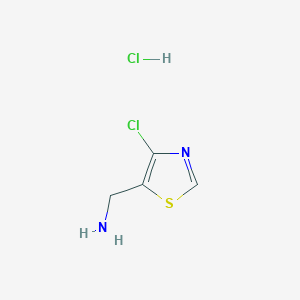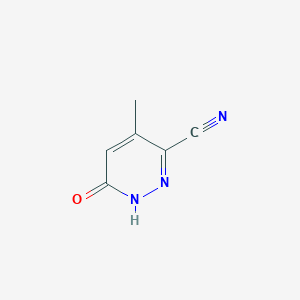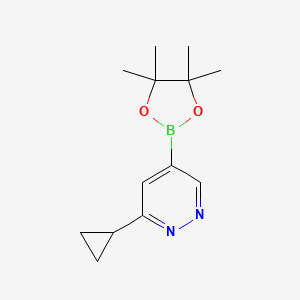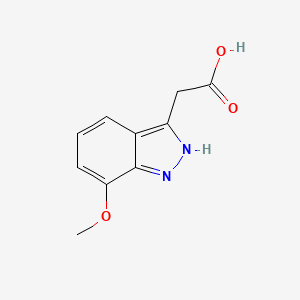
2-(7-Methoxy-1H-indazol-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position of the indazole ring and an acetic acid moiety at the 3rd position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Methods such as reductive cyclization and metal-catalyzed reactions are preferred due to their efficiency and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydroindazole derivatives.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
2-(7-Methoxy-1H-indazol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(7-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of phosphoinositide 3-kinase δ, which is relevant in respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features.
1H-Indazole-3-acetic acid: Another indazole derivative with different substitution patterns.
Uniqueness: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its potential as a therapeutic agent compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-(7-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-3-6-7(5-9(13)14)11-12-10(6)8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
YZDXXYISXZLZBY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(NN=C21)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

